
H-Cys(Acm)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys(Acm)-NH2, also known as S-acetamidomethyl-L-cysteine amide, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) functionality of cysteine, preventing unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-NH2 typically involves the protection of the thiol group of cysteine with the acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The resulting S-acetamidomethyl-L-cysteine can then be converted to its amide form by reacting with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The protected cysteine derivative is incorporated into the peptide chain, and the Acm group is removed at a later stage using specific deprotection reagents such as iodine or mercury(II) acetate .
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(Acm)-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Acm group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: The Acm group can be removed using reagents like iodine or mercury(II) acetate.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Peptides with different protecting groups or functional modifications.
Wissenschaftliche Forschungsanwendungen
H-Cys(Acm)-NH2 has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary function of H-Cys(Acm)-NH2 is to protect the thiol group of cysteine during peptide synthesis. The Acm group prevents unwanted reactions with other functional groups, ensuring the correct formation of peptide bonds. Upon completion of the synthesis, the Acm group is removed, allowing the thiol group to participate in the formation of disulfide bonds, which are crucial for the structural stability and function of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.
S-benzyl-L-cysteine: Cysteine protected with a benzyl group.
S-tert-butyl-L-cysteine: Cysteine protected with a tert-butyl group.
Uniqueness
H-Cys(Acm)-NH2 is unique due to the stability of the Acm protecting group under acidic conditions, making it suitable for use in solid-phase peptide synthesis. The Acm group can be selectively removed without affecting other protecting groups, providing flexibility in peptide synthesis strategies .
Eigenschaften
Molekularformel |
C6H13N3O2S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
XQQFETKFPSFQAX-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=O)NCSC[C@@H](C(=O)N)N |
Kanonische SMILES |
CC(=O)NCSCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


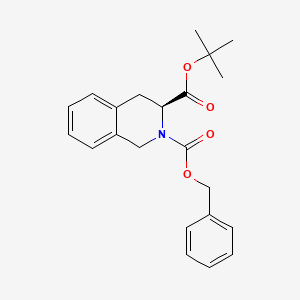
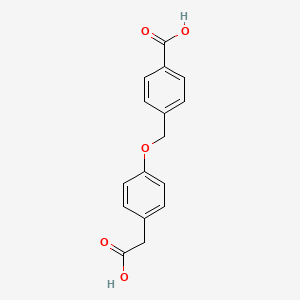

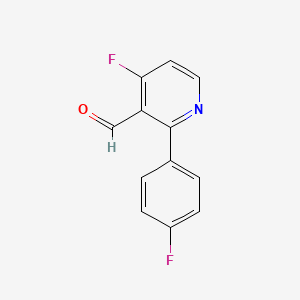

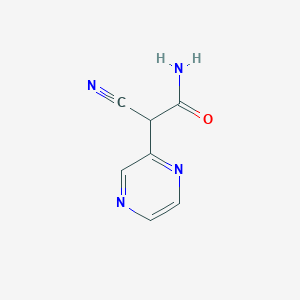
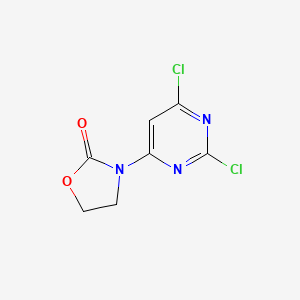

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)


![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
